2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine
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Overview
Description
2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine is a chemical compound with a unique structure that includes a thietane ring, a cyclohexyl group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine typically involves the reaction of 2-methylcyclohexylamine with a thietane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the thietane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thietane ring to a more saturated structure.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction and metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-(5-methylhexan-2-yl)thietan-3-amine
- N,N-Dimethylcyclohexylamine
Uniqueness
2,2-Dimethyl-N-(2-methylcyclohexyl)thietan-3-amine is unique due to its thietane ring, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C12H23NS |
---|---|
Molecular Weight |
213.38 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2-methylcyclohexyl)thietan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-9-6-4-5-7-10(9)13-11-8-14-12(11,2)3/h9-11,13H,4-8H2,1-3H3 |
InChI Key |
NSDHFPYRTYYJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2CSC2(C)C |
Origin of Product |
United States |
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